molecular formula C10H16N2O2S B031986 4-amino-N-tert-butylbenzenesulfonamide CAS No. 209917-48-6

4-amino-N-tert-butylbenzenesulfonamide

Cat. No. B031986
CAS No.: 209917-48-6
M. Wt: 228.31 g/mol
InChI Key: XEJAJZSTMLRDKH-UHFFFAOYSA-N
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Patent
US08476456B2

Procedure details

A mixture of 4-amino-N-tert-butylbenzenesulfonamide (52.3 g, 0.23 mol, obtained in example 1), 3-fluoro-4-methoxybenzaldehyde (35.3 g, 0.23 mol) and toluene (2.5 L) is heated at reflux in a Dean-Stark for 24 h. The solvent is removed, yielding 83.5 g of the title compound (yield: quantitative).
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]([CH3:15])([CH3:14])[CH3:13])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[F:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][C:24]=1[O:25][CH3:26])[CH:20]=O>C1(C)C=CC=CC=1>[C:12]([NH:11][S:8]([C:5]1[CH:6]=[CH:7][C:2]([N:1]=[CH:20][C:19]2[CH:22]=[CH:23][C:24]([O:25][CH3:26])=[C:17]([F:16])[CH:18]=2)=[CH:3][CH:4]=1)(=[O:10])=[O:9])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
52.3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Name
Quantity
35.3 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1OC
Name
Quantity
2.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a Dean-Stark for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=CC1=CC(=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 83.5 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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